Tert-butyl 2-cyanobenzylcarbamate
Overview
Description
Tert-butyl 2-cyanobenzylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanobenzylcarbamate typically involves the reaction of 2-cyanobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide . The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the isocyanate derivative. This intermediate is then trapped by tert-butyl alcohol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-cyanobenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd-C) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-cyanobenzylcarbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. Its stability under various conditions makes it a valuable tool in synthetic chemistry .
Biology and Medicine: In biological research, carbamates like this compound are used to protect amine groups in biomolecules, facilitating the study of complex biological processes. They are also investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a protecting group helps in the efficient production of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of reactive intermediates during synthesis .
Comparison with Similar Compounds
Tert-butyl 2-amino phenylcarbamate: Similar in structure but with an amino group instead of a nitrile group.
Tert-butyl 2-(substituted benzamido) phenylcarbamate: Contains various substituted benzamido groups.
Uniqueness: Tert-butyl 2-cyanobenzylcarbamate is unique due to the presence of both a nitrile group and a tert-butyl carbamate group. This combination provides distinct reactivity and stability, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2-cyanophenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPFCKIIRSFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439118-51-1 | |
Record name | tert-butyl N-[(2-cyanophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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